Bis(vinylsulfonyl)propanol
Overview
Description
Bis(vinylsulfonyl)propanol is an organic compound with the molecular formula C7H12O5S2. It is characterized by the presence of two vinylsulfonyl groups attached to a propanol backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(vinylsulfonyl)propanol can be synthesized through the reaction of vinyl sulfone with epichlorohydrin under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality. The final product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(vinylsulfonyl)propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl groups to sulfonyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, substituted propanol derivatives, and various functionalized compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(vinylsulfonyl)propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of Bis(vinylsulfonyl)propanol involves the reactivity of its vinylsulfonyl groups. These groups can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking and functionalization of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(ethylsulfonyl)propan-2-ol
- 1,3-Bis(methylsulfonyl)propan-2-ol
- 1,3-Bis(phenylsulfonyl)propan-2-ol
Uniqueness
Bis(vinylsulfonyl)propanol is unique due to the presence of vinyl groups, which confer higher reactivity compared to ethyl or methyl analogs. This increased reactivity makes it particularly useful in applications requiring rapid and efficient cross-linking or functionalization .
Properties
IUPAC Name |
1,3-bis(ethenylsulfonyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDFTUDYRPGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294422 | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67006-32-0 | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67006-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(ethenylsulfonyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(ethenylsulfonyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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